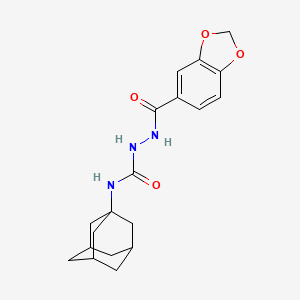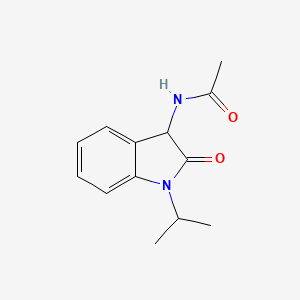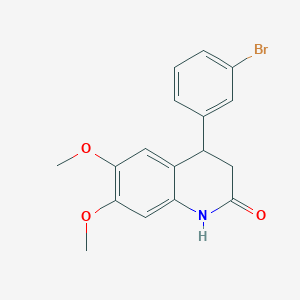![molecular formula C19H23N3O2S B4131002 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4131002.png)
2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide, also known as EAPH, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EAPH belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide also inhibits the activity of thioredoxin reductase, an enzyme that plays a critical role in redox signaling and antioxidant defense.
Biochemical and Physiological Effects:
2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are critical processes for cancer metastasis. 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to reduce the levels of reactive oxygen species, which are known to contribute to cancer development. Additionally, 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to modulate the immune response, which may contribute to its antiviral and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide has also shown low toxicity in animal studies, which is a critical factor for the development of safe and effective drugs. However, one limitation of 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide is its poor solubility in water, which may hinder its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide. One direction is to optimize the synthesis process to improve the yield and purity of 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide. Another direction is to investigate the structure-activity relationship of 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide to identify more potent analogs. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide in humans.
Conclusion:
In conclusion, 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide is a novel compound with diverse biological activities that make it a promising candidate for the development of novel therapeutics. The synthesis method has been optimized to obtain high yields of pure 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide. 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide has shown promising results in various scientific research applications, including antitumor, antiviral, and antimicrobial properties. The mechanism of action of 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide involves the inhibition of key enzymes involved in cell proliferation and survival. 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to induce apoptosis, inhibit migration and invasion of cancer cells, reduce the levels of reactive oxygen species, and modulate the immune response. 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide has several advantages, including its broad spectrum of biological activities and low toxicity in animal studies. However, its poor solubility in water is a limitation that needs to be addressed. Several future directions for the research and development of 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide have been identified, including optimization of the synthesis process, identification of more potent analogs, elucidation of the molecular mechanisms of action, and clinical trials in humans.
Wissenschaftliche Forschungsanwendungen
2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide has shown promising results in various scientific research applications. It has been studied for its antitumor activity and has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide has also been investigated for its antiviral properties, particularly against hepatitis B and C viruses. Additionally, 2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide has shown antimicrobial activity against various strains of bacteria and fungi.
Eigenschaften
IUPAC Name |
1-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-24-17-10-8-16(9-11-17)14-18(23)21-22-19(25)20-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,21,23)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKMBYURICOFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NNC(=S)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4130927.png)
![N-benzyl-3-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4130935.png)
![methyl 4-[({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B4130941.png)
![methyl 6-methyl-2-[({4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4130957.png)
![2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-propylbenzamide](/img/structure/B4130958.png)
![ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4130959.png)



![8-oxo-7-[(phenylacetyl)amino]-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4130994.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4131000.png)
![methyl 2-{[3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4131010.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4131016.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4131017.png)